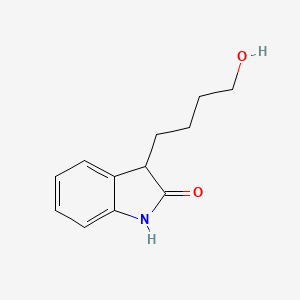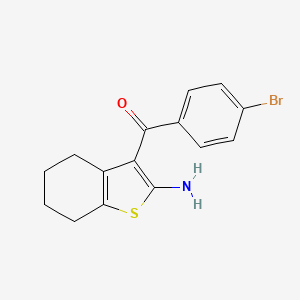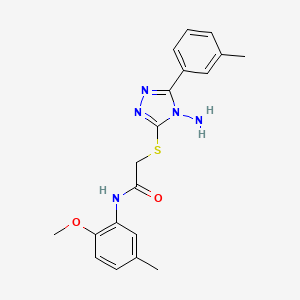
3-(4-羟基丁基)吲哚-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Hydroxybutyl)indolin-2-one is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a hydroxybutyl group at the third position of the indolin-2-one structure imparts unique chemical and biological properties to this compound.
科学研究应用
3-(4-Hydroxybutyl)indolin-2-one has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of indolin-2-one derivatives can vary depending on the specific compound and its biological activity. Some indolin-2-one derivatives have been found to have antioxidant activity, with the compounds with the lowest bond dissociation enthalpy, ionization potential, and proton affinity values identified as having high antioxidant activity .
安全和危害
未来方向
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxybutyl)indolin-2-one can be achieved through various synthetic routes. One common method involves the reaction of N-protected isatin with an aryne precursor and 1,3-cyclodione under metal-free conditions. This one-pot synthesis yields 3-substituted-3-hydroxyindolin-2-ones in good yields .
Industrial Production Methods
Industrial production methods for 3-(4-Hydroxybutyl)indolin-2-one typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
3-(4-Hydroxybutyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The indolin-2-one moiety can be reduced to form indoline derivatives.
Substitution: The hydroxybutyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxybutyl group may yield carbonyl compounds, while reduction of the indolin-2-one moiety may produce indoline derivatives.
相似化合物的比较
Similar Compounds
Similar compounds to 3-(4-Hydroxybutyl)indolin-2-one include other 3-substituted-indolin-2-one derivatives, such as 3-(3-hydroxyphenyl)-indolin-2-one . These compounds share a similar indole core structure but differ in the nature of the substituents at the third position.
Uniqueness
The uniqueness of 3-(4-Hydroxybutyl)indolin-2-one lies in the presence of the hydroxybutyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
3-(4-hydroxybutyl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-8-4-3-6-10-9-5-1-2-7-11(9)13-12(10)15/h1-2,5,7,10,14H,3-4,6,8H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZKTJZUGPVNFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(1-Phenylcyclobutyl)ethyl]prop-2-enamide](/img/structure/B2410852.png)
![N,N-diethyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2410855.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide](/img/structure/B2410857.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide](/img/structure/B2410859.png)

![(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2410865.png)
![5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole](/img/structure/B2410867.png)
![N-(1-benzylpiperidin-4-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2410869.png)



![N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2410874.png)
![4-({2,6-Dioxaspiro[4.5]decan-9-yl}carbamoyl)benzene-1-sulfonyl fluoride](/img/structure/B2410875.png)
